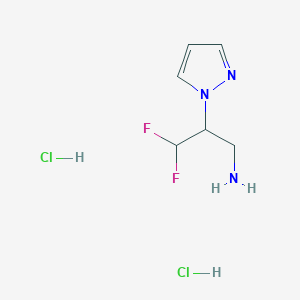

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride

Descripción

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is a fluorinated amine derivative featuring a pyrazole ring at the second carbon and two fluorine atoms at the third carbon of the propane backbone. Its molecular formula is C₇H₁₀Cl₂F₂N₃, with a molecular weight of 266.08 g/mol (estimated). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The compound’s structure combines a polar pyrazole moiety with electronegative fluorine atoms, which may improve metabolic stability and binding affinity to biological targets, such as enzymes or receptors .

Propiedades

IUPAC Name |

3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3.2ClH/c7-6(8)5(4-9)11-3-1-2-10-11;;/h1-3,5-6H,4,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJONQOJRWREYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CN)C(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrazoles or amines.

Aplicaciones Científicas De Investigación

Unfortunately, information regarding specific applications of the chemical compound "3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride" is limited within the provided search results. However, we can compile the existing information about its properties and related compounds.

Chemical Properties

- Molecular Formula:

- CAS Number: 2171894-89-4 (for 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride)

- Molecular Weight: 161.15 g/mol

- IUPAC Name: 3,3-difluoro-2-pyrazol-1-ylpropan-1-amine

- SMILES Notation: C1=CN(N=C1)C(CN)C(F)F

- InChI: InChI=1S/C6H9F2N3/c7-6(8)5(4-9)11-3-1-2-10-11/h1-3,5-6H,4,9H2

- InChIKey: HRMDZCFDOYJNHY-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 162.08373 | 131.5 |

| $$M+Na]+ | 184.06567 | 139.1 |

| $$M+NH4]+ | 179.11027 | 137.4 |

| $$M+K]+ | 200.03961 | 137.0 |

| $$M-H]- | 160.06917 | 128.8 |

| $$M+Na-2H]- | 182.05112 | 135.1 |

| $$M]+ | 161.07590 | 131.2 |

| $$M]- | 161.07700 | 131.2 |

General Information and Applications of Related Compounds

While the search results do not provide specific applications for 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride, one search result does highlight the impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines .

- Heterocyclic amines are associated with breast cancer etiology .

- Lactoperoxidase (LPO) oxidizes heterocyclic amines in breast tissue, which may lead to DNA adducts and breast cancer initiation .

- Creatine supplementation may increase cancer risk because creatine and/or creatinine are precursors of carcinogenic heterocyclic amines (HCAs) .

Mecanismo De Acción

The mechanism by which 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally and functionally related molecules. Key differences in substituents, fluorine content, and salt forms are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Fluorination Effects: The target compound’s 3,3-difluoro group increases electronegativity and metabolic stability compared to non-fluorinated analogs like N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine . Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors.

Pyrazole Positional Isomerism :

- Moving the pyrazole substituent from the 1-position (target compound) to the 3-position (as in 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride) alters steric and electronic interactions. This could affect target selectivity in biological assays .

Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility in aqueous media than monohydrochloride or free-base forms. This property is critical for in vivo pharmacokinetics .

Ring vs. Chain Structures :

- Cyclic analogs like 3-fluoroazetidine hydrochloride prioritize conformational rigidity, whereas linear propane backbones (target compound) offer flexibility for functional group derivatization .

Actividad Biológica

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring and difluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₉F₂N₃·2HCl

- Molecular Weight : 197.61 g/mol

- CAS Number : 2171894-89-4

The biological activity of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This mechanism is crucial in understanding its therapeutic applications.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

1. Antimicrobial Properties

Studies have suggested that compounds with similar structures exhibit antimicrobial effects against a range of pathogens. The introduction of the pyrazole ring is believed to contribute to this activity by interfering with microbial metabolic processes.

2. Antiparasitic Effects

Preliminary investigations have shown that 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride may possess antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei, which causes sleeping sickness. The efficacy of this compound in inhibiting parasite growth has been noted in various in vitro assays.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride:

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole precursors and difluoromethylation agents. A common approach includes nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, difluoromethylation of pyrazole intermediates using metal catalysts (e.g., palladium or copper) can enhance yield . Key parameters include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form, which improves stability .

Q. How do the fluorine substituents in this compound influence its physicochemical properties and biological interactions?

- Methodological Answer : The difluoro groups increase electronegativity and lipophilicity, enhancing membrane permeability and metabolic stability. Physicochemical profiling (e.g., LogP measurements, solubility tests in polar/nonpolar solvents) should be conducted to assess these effects. Fluorine’s electron-withdrawing nature also alters hydrogen-bonding potential, impacting interactions with enzymes or receptors. Comparative studies with non-fluorinated analogs can isolate these effects .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for verifying the pyrazole ring and difluoroalkyl chain. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% recommended for biological assays). X-ray crystallography may resolve stereochemical ambiguities if chiral centers are present .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assay platforms?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, ionic strength, or protein binding). To address this:

- Standardize assay protocols (e.g., buffer composition, incubation time).

- Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays).

- Apply statistical Design of Experiments (DOE) to identify confounding variables and optimize conditions .

- Validate findings with structural analyses (e.g., crystallography or molecular docking) to correlate activity with binding modes .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or catalytic reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., Density Functional Theory) model reaction pathways and transition states. Software like Gaussian or ORCA can simulate activation energies for difluoromethyl group transfer. Pair computational results with experimental kinetic studies (e.g., varying catalysts or solvents) to refine predictive models. Reaction path searches using ICReDD’s integrated computational-experimental frameworks are particularly effective .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) or enantioselective enzymes to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or circular dichroism. Process optimization tools (e.g., continuous flow reactors) improve scalability and reduce byproducts. Statistical DOE identifies critical parameters (e.g., pressure, residence time) for large-scale production .

Q. What strategies mitigate stability issues during long-term storage or in vivo administration?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to track degradation products (e.g., hydrolysis of the pyrazole ring). Lyophilization or formulation with excipients (e.g., cyclodextrins) enhances shelf life. In vivo, encapsulation in liposomes or polymeric nanoparticles protects against metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.